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Compound of Interest

Compound Name: Fpl 14294

Cat. No.: B1673591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorectic agent FPL 14294 with other

alternatives, supported by experimental data. The information is intended to aid researchers

and professionals in the field of drug development in understanding the efficacy and

mechanisms of these compounds.

Reproducibility and Efficacy of FPL 14294
FPL 14294 is a potent and intranasally active cholecystokinin-A (CCK-A) receptor agonist.[1]

Preclinical studies in rats have demonstrated its efficacy in reducing food intake. One key study

established that FPL 14294 is significantly more potent than the endogenous cholecystokinin

octapeptide (CCK-8) in inhibiting feeding.[1] While this foundational study provides strong

evidence for its anorectic effects, the broader reproducibility of these findings would be

strengthened by additional independent investigations. The anorectic activity of FPL 14294 is

mediated by the CCK-A receptor, as its effects are blocked by a specific CCK-A antagonist.[1]

Comparative Efficacy of Anorectic Agents
To provide a comprehensive overview, the following table summarizes the quantitative data on

the anorectic effects of FPL 14294 in comparison to other anorectic agents from different

pharmacological classes. It is important to note that direct head-to-head comparative studies

for all these agents are limited, and the data presented is compiled from various preclinical

studies.
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Compoun
d

Class Species
Administr
ation

Dose Outcome
Referenc
e

FPL 14294
CCK-A

Agonist

Rat

(fasted)
Intranasal 5 µg/kg

Potent

inhibition of

3-hour

feeding

[1]

CCK-8
CCK-A

Agonist

Rat

(fasted)
Intranasal

Up to 500

µg/kg

Inactive in

inhibiting 3-

hour

feeding

[1]

Liraglutide
GLP-1

Agonist
Rat (lean)

Intra-third

cerebroven

tricular

0.26 nmol

50%

reduction

in food

intake

Exendin-4
GLP-1

Agonist
Rat (lean)

Intra-third

cerebroven

tricular

0.02 nmol

50%

reduction

in food

intake (10-

fold more

potent than

Liraglutide)

Fenflurami

ne

Serotonin

Releasing

Agent

Rat
Intraperiton

eal

0.5-1.5

mg/kg

Dose-

responsive

decrease

in

deprivation

-

appropriate

responses

Norfenflura

mine

Serotonin

Releasing

Agent

Rat
Intraperiton

eal

0.25-1.0

mg/kg

1.5 times

more

potent than

fenfluramin

e
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d-

Amphetami

ne

Stimulant Rat
Intraperiton

eal

0.5-1.5

mg/kg

Less

potent than

fenfluramin

e

Sertraline SSRI
Rat (food-

deprived)

Intraperiton

eal
10 µmol/kg

Decreased

milk

consumptio

n,

shortened

meal

duration

Signaling Pathways and Mechanisms of Action
The anorectic effect of FPL 14294 is initiated by its binding to and activation of the CCK-A

receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of

intracellular signaling events that ultimately lead to a feeling of satiety. The primary signaling

pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and

subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events

in vagal afferent neurons are crucial for transmitting satiety signals to the brain.
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Caption: CCK-A Receptor Signaling Pathway for Satiety.
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Experimental Protocols
The following section details a general experimental protocol for assessing the anorectic effects

of a test compound in a rodent model, based on common practices in the field.

Rodent Model for Anorectic Drug Screening
1. Animals:

Male Sprague-Dawley or Wistar rats are commonly used.

Animals are typically housed individually to allow for accurate food intake measurement.

A period of acclimatization to the housing conditions and diet is essential before the

experiment.

2. Housing and Diet:

Animals are maintained on a standard laboratory chow and have free access to water.

The vivarium should have a controlled light-dark cycle (e.g., 12:12 hours).

3. Experimental Procedure:

Fasting: Animals are typically fasted for a period (e.g., 18-24 hours) to ensure robust and

consistent food intake upon refeeding.

Drug Administration: The test compound (e.g., FPL 14294) is administered via the desired

route (e.g., intranasal, intraperitoneal, oral gavage) at various doses. A vehicle control group

is essential.

Refeeding and Data Collection: Immediately after drug administration, pre-weighed food is

provided. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by

weighing the remaining food. Spillage should be collected and accounted for.

Behavioral Observation: Animals should be observed for any signs of toxicity or behavioral

changes that could indirectly affect food intake.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1673591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Data Analysis:

Food intake is typically expressed as grams consumed or as a percentage of the vehicle-

treated control group.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the

significance of the drug's effect on food intake at different doses and time points.

Workflow for Anorectic Drug Efficacy Testing
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Caption: Workflow for Anorectic Drug Efficacy Testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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